N'-(2-phenoxyethanimidoyl)benzenesulfonohydrazide is a complex organic compound that falls under the category of hydrazides and sulfonamides. This compound features a unique structure that combines phenoxy and sulfonamide functionalities, making it of interest in various scientific fields, including medicinal chemistry and materials science. The compound's molecular formula is , and it has been identified by the CAS number 1247760-43-5.
The compound can be sourced from chemical suppliers and databases such as BenchChem and PubChem, which provide detailed information regarding its synthesis, properties, and potential applications in research and industry.
N'-(2-phenoxyethanimidoyl)benzenesulfonohydrazide is classified as:
The synthesis of N'-(2-phenoxyethanimidoyl)benzenesulfonohydrazide typically involves several steps, including the formation of the hydrazide from the corresponding sulfonyl chloride and phenoxyethylamine.
The molecular structure of N'-(2-phenoxyethanimidoyl)benzenesulfonohydrazide can be represented as follows:
The structural data includes:
C1=CN(N=C1)C2=CC=C(C=C2)CS(=O)(=O)Cl
N'-(2-phenoxyethanimidoyl)benzenesulfonohydrazide can participate in a variety of chemical reactions:
Reactions are typically performed under controlled conditions to optimize yield:
The mechanism by which N'-(2-phenoxyethanimidoyl)benzenesulfonohydrazide exerts its effects primarily involves its reactivity as a sulfonamide. Upon interaction with nucleophiles, it forms covalent bonds leading to modifications in target biomolecules. This reactivity is crucial for its potential applications in drug design and synthesis.
N'-(2-phenoxyethanimidoyl)benzenesulfonohydrazide has several scientific uses:
This compound's unique structure and reactivity make it a valuable asset in various research fields, highlighting its potential for further exploration and application.
CAS No.: 60934-46-5
CAS No.: 36889-17-5
CAS No.: 158905-17-0
CAS No.: 16893-41-7
CAS No.: 39647-11-5